[S(R)]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound with a molecular formula of C₃₂H₃₀F₆NOPS and a molecular weight of 621.6 g/mol . This compound is known for its unique structural features, including the presence of trifluoromethyl groups and a diphenylphosphino moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with diphenylphosphine to form a phosphine oxide intermediate. This intermediate is then reacted with a sulfinamide derivative under controlled conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the phosphine moiety allows for oxidation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups and the sulfinamide moiety can participate in substitution reactions, often under basic or acidic conditions
Scientific Research Applications
[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphine and sulfinamide moieties allow it to form stable complexes with metal ions, facilitating catalytic reactions. Additionally, the trifluoromethyl groups enhance its lipophilicity, enabling it to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Compared to other compounds with similar structures, [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide stands out due to its unique combination of trifluoromethyl groups and a diphenylphosphino moiety. Similar compounds include:
[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide: This compound shares the trifluoromethyl and diphenylphosphino features but may differ in other substituents.
[S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide: Another similar compound with variations in the phosphine or sulfinamide moieties
This detailed article provides a comprehensive overview of [S®]-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(R)-N-[(S)-[3,5-bis(trifluoromethyl)phenyl]-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F6NOPS/c1-30(2,3)42(40)39(4)29(22-19-23(31(33,34)35)21-24(20-22)32(36,37)38)27-17-11-12-18-28(27)41(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-21,29H,1-4H3/t29-,42+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPFTTAAOMKDCM-KVBUJHEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F6NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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